1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole ring but lacks the oxadiazole and pyrrolidinone rings.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A synthetic cathinone with structural similarities but different pharmacological properties.
Uniqueness
1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-[3-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H17N3O5S/c25-16(13-3-1-4-15(9-13)24-8-2-5-19(24)26)11-30-21-23-22-20(29-21)14-6-7-17-18(10-14)28-12-27-17/h1,3-4,6-7,9-10H,2,5,8,11-12H2 |
InChI Key |
CVVAMMUBZRCFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.